molecular formula C16H25BrN2O2S B4603022 1-(4-bromophenyl)-N-[3-(4-methylpiperidin-1-yl)propyl]methanesulfonamide

1-(4-bromophenyl)-N-[3-(4-methylpiperidin-1-yl)propyl]methanesulfonamide

Cat. No.: B4603022
M. Wt: 389.4 g/mol
InChI Key: ZDEXFGRZRDNCQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-bromophenyl)-N-[3-(4-methylpiperidin-1-yl)propyl]methanesulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a bromophenyl group, a piperidine ring, and a methanesulfonamide moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromophenyl)-N-[3-(4-methylpiperidin-1-yl)propyl]methanesulfonamide typically involves multiple steps, starting with the preparation of the bromophenyl intermediate. This intermediate is then reacted with a piperidine derivative under specific conditions to form the desired compound. Common reagents used in these reactions include bromine, piperidine, and methanesulfonyl chloride. The reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromophenyl)-N-[3-(4-methylpiperidin-1-yl)propyl]methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including its role as an intermediate in drug synthesis.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-N-[3-(4-methylpiperidin-1-yl)propyl]methanesulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-bromophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde
  • [(4-bromophenyl)methyl][3-(4-methylpiperidin-1-yl)propyl]amine

Uniqueness

1-(4-bromophenyl)-N-[3-(4-methylpiperidin-1-yl)propyl]methanesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may offer advantages in terms of stability, solubility, and specificity for certain molecular targets.

Properties

IUPAC Name

1-(4-bromophenyl)-N-[3-(4-methylpiperidin-1-yl)propyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BrN2O2S/c1-14-7-11-19(12-8-14)10-2-9-18-22(20,21)13-15-3-5-16(17)6-4-15/h3-6,14,18H,2,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDEXFGRZRDNCQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCCNS(=O)(=O)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-bromophenyl)-N-[3-(4-methylpiperidin-1-yl)propyl]methanesulfonamide
Reactant of Route 2
Reactant of Route 2
1-(4-bromophenyl)-N-[3-(4-methylpiperidin-1-yl)propyl]methanesulfonamide
Reactant of Route 3
Reactant of Route 3
1-(4-bromophenyl)-N-[3-(4-methylpiperidin-1-yl)propyl]methanesulfonamide
Reactant of Route 4
1-(4-bromophenyl)-N-[3-(4-methylpiperidin-1-yl)propyl]methanesulfonamide
Reactant of Route 5
Reactant of Route 5
1-(4-bromophenyl)-N-[3-(4-methylpiperidin-1-yl)propyl]methanesulfonamide
Reactant of Route 6
Reactant of Route 6
1-(4-bromophenyl)-N-[3-(4-methylpiperidin-1-yl)propyl]methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.